![molecular formula C14H12F2N4O B2363046 3,4-difluoro-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)benzamide CAS No. 1797628-64-8](/img/structure/B2363046.png)
3,4-difluoro-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Difluoro-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)benzamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a benzamide core substituted with difluoro groups at the 3 and 4 positions, and a pyrazolo[1,5-a]imidazole moiety attached via an ethyl linker
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. It is suggested that the compound’s unique structure offers opportunities for investigating new drug targets and developing novel therapeutics.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially influence a wide range of biochemical pathways.
Result of Action
It is suggested that the compound has potential applications in scientific research.
Biochemical Analysis
Biochemical Properties
. They exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Cellular Effects
The cellular effects of 3,4-Difluoro-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)benzamide are not fully elucidated. Some imidazo[1,2-a]pyridine derivatives have shown potent inhibitory activity against cancer cell lines
Molecular Mechanism
The molecular mechanism of action of 3,4-Difluoro-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)benzamide is not well-defined
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)benzamide typically involves multiple steps:
Formation of the Pyrazolo[1,5-a]imidazole Moiety: This can be achieved through the condensation of 1H-imidazole with appropriate aldehydes or ketones, followed by cyclization reactions.
Attachment of the Ethyl Linker: The pyrazolo[1,5-a]imidazole intermediate is then reacted with ethyl halides under basic conditions to introduce the ethyl linker.
Formation of the Benzamide Core: The final step involves the coupling of the ethyl-linked pyrazolo[1,5-a]imidazole with 3,4-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The difluoro groups can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
3,4-Difluoro-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Research: It is used in studies to understand its interactions with biological macromolecules and its potential as a bioactive agent.
Comparison with Similar Compounds
Similar Compounds
3,4-Difluorobenzamide: Lacks the pyrazolo[1,5-a]imidazole moiety, resulting in different chemical and biological properties.
N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)benzamide: Lacks the difluoro groups, affecting its reactivity and binding affinity.
Uniqueness
3,4-Difluoro-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)benzamide is unique due to the presence of both difluoro groups and the pyrazolo[1,5-a]imidazole moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3,4-difluoro-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N4O/c15-11-2-1-10(9-12(11)16)14(21)17-5-6-19-7-8-20-13(19)3-4-18-20/h1-4,7-9H,5-6H2,(H,17,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNBCASBKWQBJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCCN2C=CN3C2=CC=N3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
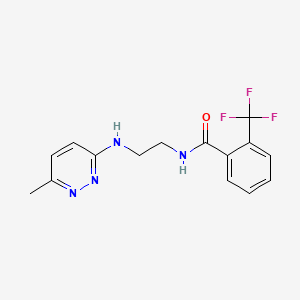
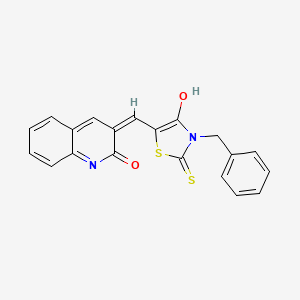
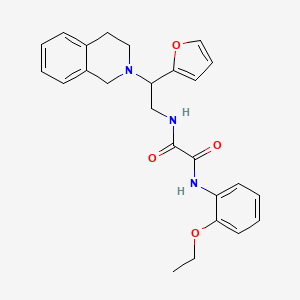
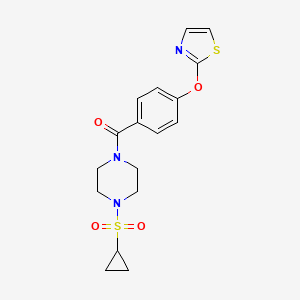
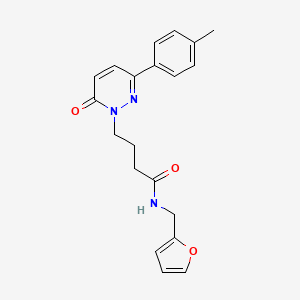
![7-methyl-6-(((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2362971.png)
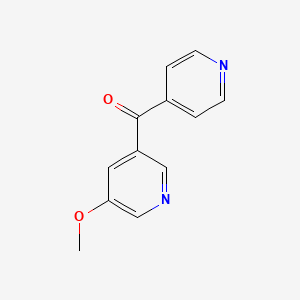
![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide hydrochloride](/img/structure/B2362974.png)
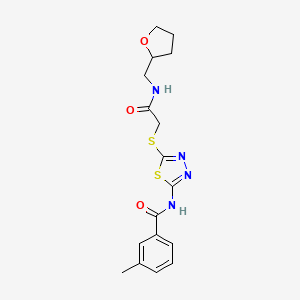
![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 3-(3,5-dimethylisoxazol-4-yl)propanoate](/img/structure/B2362976.png)
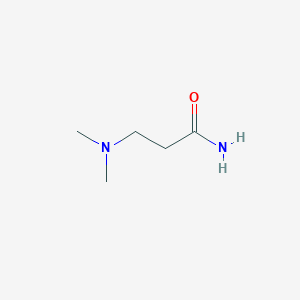
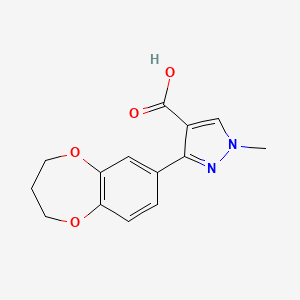

![6-Hydroxy-2-thiaspiro[3.3]heptane 2,2-dioxide](/img/structure/B2362985.png)
